molecular formula C12H15NO4S B285561 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE

2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE

Cat. No.: B285561
M. Wt: 269.32 g/mol
InChI Key: GLXZEHPWBMHFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is an organic compound that features a morpholine ring, a phenyl group, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE typically involves the reaction of morpholine with phenyl sulfone under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of phenyl sulfone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form sulfides or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one: This compound also contains a morpholine ring and a phenyl group but differs in its overall structure and functional groups.

    2-(4-Morpholinyl)-8-phenyl-chromone: Similar in containing a morpholine ring and a phenyl group, but with different chemical properties and applications.

Uniqueness

2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C12H15NO4S/c14-12(13-6-8-17-9-7-13)10-18(15,16)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GLXZEHPWBMHFJD-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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